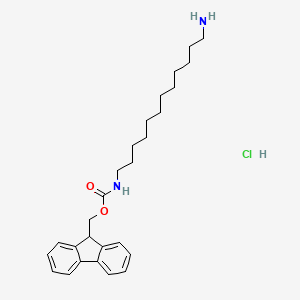
Fmoc-DADod HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-DADod HCl is a derivative of the Fmoc group, which is a base-labile protecting group used in organic synthesis . It is often used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The Fmoc group is frequently used as a protecting group for amines, where it can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . In the continuous one-pot peptide chain coupling and de-Fmoc reactions, each peptide intermediate can be easily purified through sequential washing with HCl aq. and Na2CO3 aq. solutions .Molecular Structure Analysis
The Fmoc group is characterized by its aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .科学的研究の応用
Self-assembly and Material Fabrication
Fmoc-modified amino acids and short peptides, including Fmoc-DADod HCl, are known for their significant self-assembly features. These bio-inspired building blocks have shown potential in various applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks. Such materials have been explored for cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties. The research summarizes the recent progress in the self-organization of these molecules, highlighting their diverse functional applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Biomedical Hydrogels
The design and synthesis of Fmoc-peptide-based hydrogels have been a significant area of research, with applications in tissue engineering, axonal regeneration, and controlled drug delivery. These hydrogels offer three-dimensional scaffolds to support cell growth, highlighting the versatility of Fmoc-peptides in creating biocompatible materials. By extending the family of aromatic Fmoc-dipeptides to include both natural and synthetic amino acids, researchers have developed a variety of structures with unique molecular and physical properties. These advances pave the way for creating cell-adhesive biomedical scaffolds and strategies for surface modification with bioactive materials (Orbach, Adler-Abramovich, Zigerson, Mironi‐Harpaz, Seliktar, & Gazit, 2009).
Analytical and Chromatographic Applications
This compound, like other Fmoc-amino acids, plays a crucial role in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for amino acid analysis. An improved HPLC method for separating amino acids derivatized with Fmoc has been described, offering high throughput and greater chromatographic reproducibility. This method is suitable for analyzing protein hydrolysates and for routine quality control, showcasing the utility of Fmoc derivatives in enhancing analytical methodologies (Ou, Wilkins, Yan, Gooley, Fung, Sheumack, & Williams, 1996).
Enhancement of Biomaterial Properties
The incorporation of this compound into peptide hydrogels has been explored for bone regeneration applications. By designing hydrogels with components like Fmoc-arginine, researchers have created biomaterials that demonstrate high mechanical strength and support cell adhesion and viability. These multicomponent hydrogels, decorated with hydroxyapatite, offer promising prospects for use as biomimetic scaffolds in bone tissue engineering (Ghosh, Halperin-Sternfeld, Grigoriants, Lee, Nam, & Adler-Abramovich, 2017).
Chemical Surface Modification
This compound and related compounds have been utilized in the chemical modification of surfaces for the study of protein-DNA interactions using surface plasmon resonance imaging. This application demonstrates the versatility of Fmoc-protected amino acids in creating arrays on gold surfaces, enabling the investigation of biomolecular interactions in a highly controlled environment. Such modifications are critical for advancing research in biochemistry and molecular biology (Brockman, Frutos, & Corn, 1999).
作用機序
Target of Action
The primary target of Fmoc-DADod HCl is the amine group in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group, is frequently used as a protecting group for amines .
Mode of Action
This compound interacts with its targets through a mechanism involving the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of Fmoc carbamate . This reaction is facilitated by the highly reactive nature of 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in protein metabolism . Proteins, which are made up of amino acids, play a myriad of roles in the body, including serving as enzymes that catalyze all biochemical reactions . The Fmoc group, by protecting the amine group, facilitates the synthesis of these proteins .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of this compound’s action is the formation of Fmoc-protected amines, which are crucial in the synthesis of peptides . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH . For instance, Fmoc-Cl, used in the protection mechanism, is sensitive to moisture and heat . Therefore, the reaction conditions need to be carefully controlled to ensure the successful formation of the Fmoc group .
Safety and Hazards
将来の方向性
Fmoc-DADod HCl and its derivatives have potential applications in various fields, particularly in biomedical applications such as drug delivery and diagnostic tools for imaging . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) is becoming increasingly important, and future research will likely continue to explore and optimize this process .
生化学分析
Biochemical Properties
The fluorenylmethoxycarbonyl protecting group (Fmoc) is a base-labile protecting group used in organic synthesis . Fmoc-DADod HCl, as a derivative of Fmoc-protected amino acids, plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making this compound an important player in peptide synthesis .
Cellular Effects
While specific cellular effects of this compound are not fully documented, Fmoc-modified compounds have been shown to possess eminent self-assembly features These properties can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented in the literature. The Fmoc group is known for its rapid removal by base, suggesting a potential temporal aspect to its function .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Given its role in peptide synthesis, it likely interacts with enzymes involved in this process
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O2.ClH/c28-19-13-7-5-3-1-2-4-6-8-14-20-29-27(30)31-21-26-24-17-11-9-15-22(24)23-16-10-12-18-25(23)26;/h9-12,15-18,26H,1-8,13-14,19-21,28H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSWGIAISQHAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)
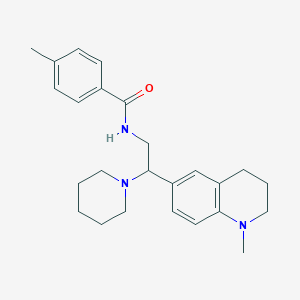
![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
![ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393088.png)
![4-[3-(3-Fluorophenyl)cyclobutanecarbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2393090.png)

![3-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393093.png)
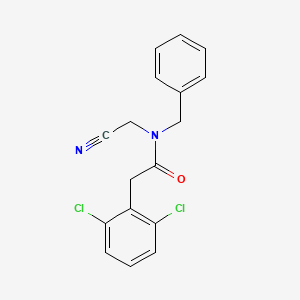
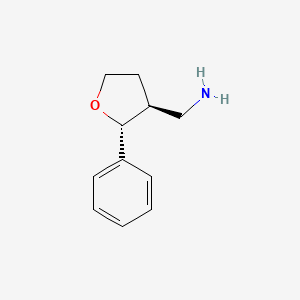

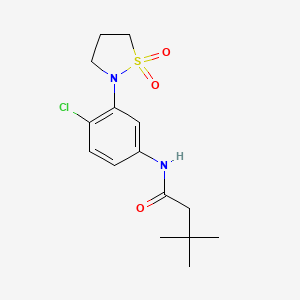
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2393101.png)
![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)